N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine
Overview
Description
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine is a compound belonging to the class of heterocyclic organosulfur compounds. These compounds typically exhibit significant chemical reactivity and diverse biological activities, making them valuable in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves the use of advanced organic synthesis techniques. One common route starts with the thieno[2,3-b]thiopyran scaffold, which undergoes oxidation reactions to introduce the dioxo groups. Subsequent functional group modifications, such as amination and alkylation, complete the synthesis of N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine.
Industrial Production Methods
Industrial production would leverage scaled-up synthetic routes similar to those used in the laboratory. Continuous flow reactions and automated synthesis systems could be employed to ensure consistency and yield optimization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: : Further oxidation can alter the functional groups, enhancing reactivity.
Reduction: : Reduction reactions can modify the electronic properties.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions due to its multiple reactive centers.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, nitriles under acidic or basic conditions.
Major Products
The major products formed depend on the reaction pathway:
Oxidation: : Increased oxidation states leading to more complex organosulfur structures.
Reduction: : Simplified sulfur-containing analogs.
Substitution: : Various substituted derivatives depending on the incoming group.
Scientific Research Applications
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anti-cancer properties.
Medicine: : Potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: : Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with biological targets such as enzymes and receptors. Its unique structure allows it to modulate biological pathways, leading to therapeutic effects. The precise molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine is compared with other heterocyclic organosulfur compounds to highlight its uniqueness:
Thiopyran Derivatives: : Similar structure but different functional groups.
Thienothiopyran Analogues: : Related compounds with varying biological activities.
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Properties
IUPAC Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-11(2,3)13-12-9-5-7-17(14,15)10-8(9)4-6-16-10/h4,6,13H,5,7H2,1-3H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOCYGCKLHFTIU-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NN=C1CCS(=O)(=O)C2=C1C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/N=C/1\CCS(=O)(=O)C2=C1C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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